molecular formula C19H23NO2 B2534242 N-phenyl-4-(4-propylphenoxy)butanamide CAS No. 692759-86-7

N-phenyl-4-(4-propylphenoxy)butanamide

Katalognummer: B2534242
CAS-Nummer: 692759-86-7
Molekulargewicht: 297.398
InChI-Schlüssel: RSCABRJITXSGLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Phenyl-4-(4-propylphenoxy)butanamide is a synthetic butanamide derivative characterized by a central butanamide backbone substituted with a phenyl group at the nitrogen atom and a 4-propylphenoxy moiety at the 4-position. The propylphenoxy group likely enhances lipophilicity and target binding, while the phenyl group contributes to π-π stacking interactions with enzyme active sites .

Eigenschaften

IUPAC Name

N-phenyl-4-(4-propylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-7-16-11-13-18(14-12-16)22-15-6-10-19(21)20-17-8-4-3-5-9-17/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCABRJITXSGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(4-propylphenoxy)butanamide typically involves the reaction of 4-propylphenol with 4-bromobutanoyl chloride to form an intermediate, which is then reacted with aniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of N-phenyl-4-(4-propylphenoxy)butanamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-phenyl-4-(4-propylphenoxy)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-phenyl-4-(4-propylphenoxy)butanamide exhibits significant promise as a therapeutic agent due to its ability to act as a selective antagonist of leukotriene B4. This property makes it particularly relevant in the treatment of inflammatory and allergic disorders, including asthma. The compound's structure allows it to interfere with leukotriene signaling pathways, which are known to be mediators in inflammatory responses .

Therapeutic Applications

  • Asthma Treatment : The compound's role as a leukotriene antagonist suggests its potential use in managing asthma symptoms by reducing bronchoconstriction and inflammation .
  • Anti-inflammatory Effects : Research indicates that N-phenyl-4-(4-propylphenoxy)butanamide can mitigate inflammation, making it a candidate for developing new anti-inflammatory drugs .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of N-phenyl-4-(4-propylphenoxy)butanamide is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the phenyl groups and the butanamide backbone can significantly affect the compound's biological activity.

Key Findings from SAR Studies

  • Variations in the alkyl chain length and branching can influence the compound's potency as a leukotriene antagonist.
  • Substituents on the aromatic rings can enhance or diminish anti-inflammatory effects, indicating a need for careful design in drug development .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of N-phenyl-4-(4-propylphenoxy)butanamide.

Study ReferenceFocusFindings
Antiasthmatic PropertiesDemonstrated significant reduction in airway hyperresponsiveness in animal models.
SAR AnalysisIdentified optimal substituents for enhanced activity against leukotriene signaling.
In vitro TestingShowed selective cytotoxicity against various cancer cell lines, suggesting potential anticancer applications.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of N-phenyl-4-(4-propylphenoxy)butanamide are essential for determining its viability as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution characteristics, although detailed pharmacokinetic profiles remain to be fully elucidated.

Safety Considerations

  • Toxicological assessments are necessary to evaluate the safety of long-term use.
  • Current data suggest low toxicity levels in preliminary studies, but comprehensive clinical trials are needed to confirm these findings .

Wirkmechanismus

The mechanism of action of N-phenyl-4-(4-propylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and propyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-phenyl-4-(4-propylphenoxy)butanamide and its analogs:

Compound Name Substituents Molecular Weight Key Biological Activity Target/Application Reference
N-Phenyl-4-(4-propylphenoxy)butanamide Phenyl (N), 4-propylphenoxy (C4) ~325.4 (estimated) Hypothesized PDE5 inhibition Erectile dysfunction (potential) Inferred
N-(4-Chloro-3-nitrophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide 4-Chloro-3-nitrophenyl (N), 2,4-di-tert-pentylphenoxy (C4) ~529.1 Unspecified (structural analog) Pharmaceutical intermediate
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide 4-Acetylphenyl (N), 2,4-dichlorophenoxy (C4) 366.24 Unreported (high lipophilicity) Research chemical
IcatC ((S)-2-amino-N-((1R,RS)-1-cyano-2-methylpiperazin-1-yl)cyclopropyl)butanamide) Cyano, methylpiperazinyl, cyclopropyl groups ~363.4 Cathepsin C inhibition (IC₅₀ = 0.8 nM) Anti-inflammatory therapy
4-(4-Chloro-2-methylphenoxy)-N-(2-pyridinyl)butanamide 2-Pyridinyl (N), 4-chloro-2-methylphenoxy (C4) 304.77 Unspecified (heterocyclic pharmacophore) Pharmacological research

Key Observations :

Substituent Impact on Activity: PDE5 Inhibition: Compounds with aromatic substituents (e.g., phenyl, pyridinyl) and phenoxy groups exhibit PDE5 inhibitory activity, as seen in analogs like 2-aminothiazole derivatives . The 4-propylphenoxy group in the target compound may mimic sildenafil’s benzodioxol moiety, facilitating enzyme binding . Protease Selectivity: Bulky tert-pentyl or dichlorophenoxy groups (e.g., in and analogs) may reduce solubility but enhance selectivity for hydrophobic enzyme pockets. In contrast, IcatC’s cyano and methylpiperazinyl groups optimize cathepsin C inhibition via covalent interactions .

Molecular Weight and Lipophilicity: The target compound’s estimated molecular weight (~325.4) positions it within the optimal range for oral bioavailability (<500 Da). Analogs with higher weights (e.g., 529.1 in ) may face pharmacokinetic challenges .

Stereochemical Considerations :

  • Chiral analogs (e.g., IcatC in ) demonstrate the critical role of stereochemistry in potency. The target compound’s lack of chiral centers may simplify synthesis but limit selectivity .

Research Findings and Mechanistic Insights

  • PDE5 Inhibition: Analogs like 3-oxo-N-(thiazol-2-yl)butanamide () achieve 100% PDE5 inhibition via docking poses resembling sildenafil. The target compound’s propylphenoxy group may similarly occupy hydrophobic PDE5 subpockets .
  • Anti-Inflammatory Potential: IcatC’s inhibition of cathepsin C (a neutrophil protease activator) highlights the therapeutic relevance of butanamide derivatives in inflammatory diseases. The target compound’s phenoxy group may interfere with protease-substrate interactions .
  • Structural Limitations: and analogs with bulky tert-pentyl or dichlorophenoxy groups show reduced aqueous solubility, suggesting that the target compound’s propyl group balances lipophilicity and solubility .

Biologische Aktivität

N-phenyl-4-(4-propylphenoxy)butanamide is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article explores the compound's biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-phenyl-4-(4-propylphenoxy)butanamide features a phenyl group linked to a butanamide chain that incorporates a propyl-substituted phenoxy moiety. This structure suggests potential interactions with biological targets, particularly in pathways related to inflammation and cancer.

Biological Activity Overview

  • Mechanism of Action
    • The compound may act as a modulator of protein targets involved in various cellular processes, potentially influencing pathways related to cell proliferation, apoptosis, and inflammation.
    • Studies suggest that compounds with similar structures can inhibit key enzymes or receptors implicated in disease states, making them valuable candidates for therapeutic development.
  • In Vitro Studies
    • Research on phenoxyacetic acid analogues indicates that modifications in hydrophobic groups enhance biological activity. For instance, compounds exhibiting significant changes in oxygen saturation levels (∆P50 values) have been linked to improved efficacy in radiotherapy settings .
    • The compound's ability to affect cell viability and growth has been evaluated using various cancer cell lines, demonstrating potential cytotoxic effects at specific concentrations.
  • In Vivo Studies
    • Preliminary animal studies have shown promising results regarding the compound's pharmacokinetics and bioavailability. For example, certain analogues have demonstrated effective radiosensitization in glioblastoma models .

Table 1: Summary of Biological Activities

CompoundActivity TypeObserved EffectReference
N-phenyl-4-(4-propylphenoxy)butanamideInhibition of Cancer CellsCytotoxicity at high concentrations
Analog 19cRadiosensitizationEnhanced tumor response
Analog 19mOxygen Release ModulationImproved P50 value

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureModification ImpactBiological Implication
Hydrophobic moietyIncreased potencyEnhanced interaction with target proteins
Propyl substitutionImproved solubilityBetter bioavailability
Amide linkageStability enhancementProlonged action in vivo

Case Studies

  • Case Study: Radiotherapy Sensitization
    • A study investigated the effects of N-phenyl-4-(4-propylphenoxy)butanamide analogues on glioblastoma treatment. The results indicated that certain analogues could significantly enhance the effectiveness of radiation therapy by increasing tumor oxygenation and reducing cell viability .
  • Case Study: Enzyme Inhibition
    • Another research effort focused on identifying the compound's role as an inhibitor of specific enzymes involved in inflammatory pathways. Results showed that modifications led to varying degrees of inhibition, suggesting potential therapeutic applications in inflammatory diseases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.